2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole
Beschreibung
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole is a heterocyclic compound that contains both an oxirane (epoxide) and a benzothiazole moiety
Eigenschaften
CAS-Nummer |
123708-28-1 |
|---|---|
Molekularformel |
C9H7NOS2 |
Molekulargewicht |
209.281 |
IUPAC-Name |
2-(oxiran-2-ylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C9H7NOS2/c1-2-4-7-6(3-1)10-9(12-7)13-8-5-11-8/h1-4,8H,5H2 |
InChI-Schlüssel |
DKVIMVUONVVHLI-UHFFFAOYSA-N |
SMILES |
C1C(O1)SC2=NC3=CC=CC=C3S2 |
Synonyme |
Benzothiazole, 2-(oxiranylthio)- (9CI) |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with an epoxide. One common method is the nucleophilic substitution reaction where 2-mercaptobenzothiazole reacts with epichlorohydrin under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack of the thiol group on the epoxide ring.
Industrial Production Methods
Industrial production of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole can undergo various types of chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols or other oxidized products.
Reduction: The compound can be reduced to form thiol derivatives or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution Reagents: Halogens, alkylating agents, acylating agents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide ring may yield diols, while substitution reactions on the benzothiazole ring can introduce various functional groups such as halides, alkyl, or acyl groups.
Wissenschaftliche Forschungsanwendungen
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Wirkmechanismus
The mechanism of action of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The epoxide ring can react with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as cytotoxicity or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole, known for its use in rubber vulcanization.
Epichlorohydrin: An epoxide used in the synthesis of various organic compounds, including 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole.
Benzothiazole: A core structure in many biologically active compounds, similar to the benzothiazole moiety in 2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole.
Uniqueness
2-(Oxiran-2-ylsulfanyl)-1,3-benzothiazole is unique due to the presence of both an epoxide and a benzothiazole ring in its structure This dual functionality allows it to participate in a wide range of chemical reactions and imparts distinct reactivity compared to other similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
